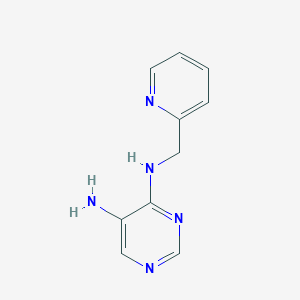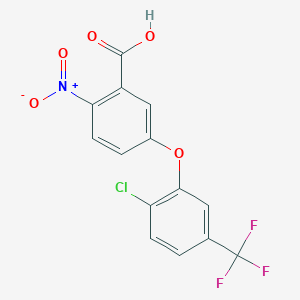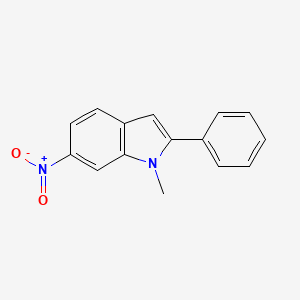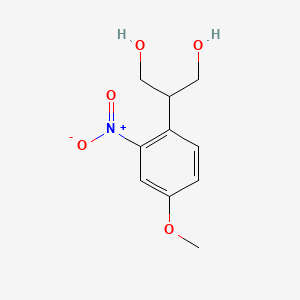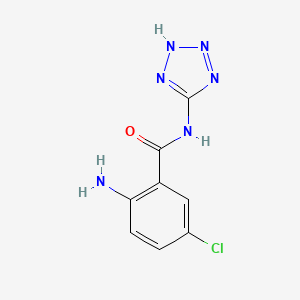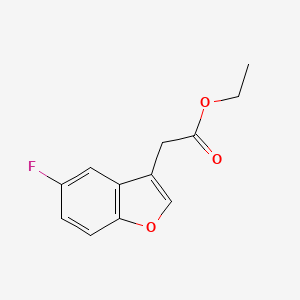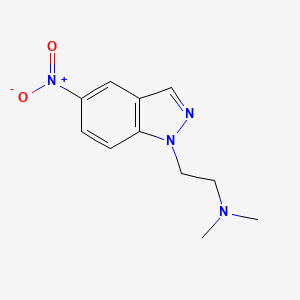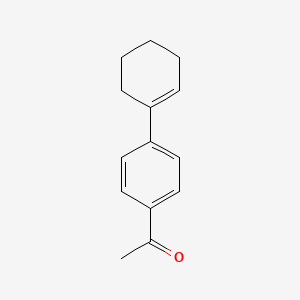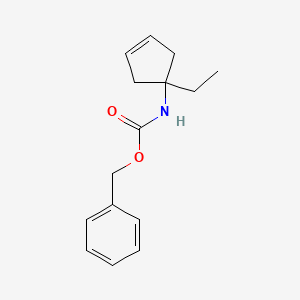![molecular formula C10H10N2O3 B8631675 2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid](/img/structure/B8631675.png)
2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid
描述
2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid typically involves the reaction of indole derivatives with glycine or its derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form the indole ring . The glycine moiety can then be introduced through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
化学反应分析
Types of Reactions
2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole ring.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the indole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives.
科学研究应用
2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This can lead to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- N-(2-Oxo-2,3-dihydro-1H-indol-5-yl)propanamide
- N-(5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Uniqueness
2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid is unique due to the specific position of the glycine moiety on the indole ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
属性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC 名称 |
2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid |
InChI |
InChI=1S/C10H10N2O3/c13-9-4-6-7(11-5-10(14)15)2-1-3-8(6)12-9/h1-3,11H,4-5H2,(H,12,13)(H,14,15) |
InChI 键 |
NUDBNAQDPFFRNQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC=C2NCC(=O)O)NC1=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
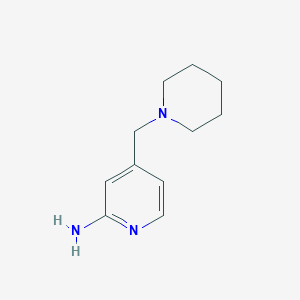
![N-cyclopropyl-6-hydroxy-2-methylbenzo[b]thiophene-3-carboxamide](/img/structure/B8631602.png)
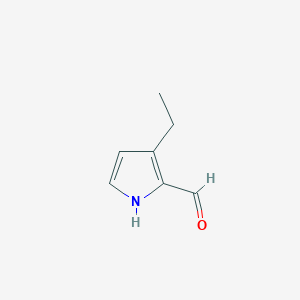
![1-Ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B8631604.png)
